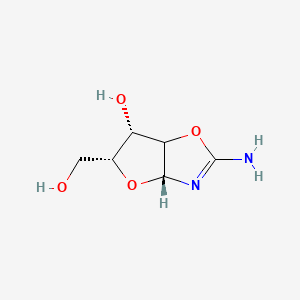
L-beta-Imidazolelactic Acid, Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-beta-Imidazolelactic Acid, Monohydrate is an organic compound featuring an imidazole ring linked to a lactic acid structure. This compound is intriguing due to its unique structure, which includes a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions . It is commonly used as an intermediate in the synthesis of imidazole alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing L-beta-Imidazolelactic Acid, Monohydrate involves the hydrogenation of imidazole and (S)-3-hydroxypropylcyanoacetate . This reaction typically requires specific conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
L-beta-Imidazolelactic Acid, Monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the lactic acid moiety.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or water, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Wissenschaftliche Forschungsanwendungen
L-beta-Imidazolelactic Acid, Monohydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which L-beta-Imidazolelactic Acid, Monohydrate exerts its effects involves its interaction with enzyme systems. It can act as a competitive inhibitor or a substrate mimic, influencing enzyme activity and specificity. The imidazole ring plays a crucial role in these interactions, allowing the compound to bind to enzyme active sites and modulate their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-beta-Imidazolelactic Acid: This compound is similar in structure but lacks the monohydrate component.
2-Hydroxy-3-(4-Imidazolyl)propanoic Acid: Another similar compound with a slightly different molecular structure.
Uniqueness
L-beta-Imidazolelactic Acid, Monohydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C6H10N2O4 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
(3aR,5R,6S)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3+,4?,5-/m1/s1 |
InChI-Schlüssel |
IVFVSTOFYHUJRU-YQWWZGPCSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H](C2[C@@H](O1)N=C(O2)N)O)O |
Kanonische SMILES |
C(C1C(C2C(O1)N=C(O2)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


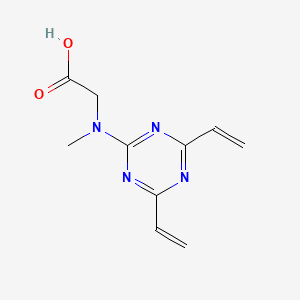

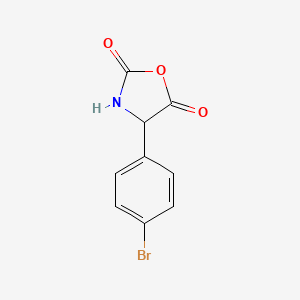


![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)

![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
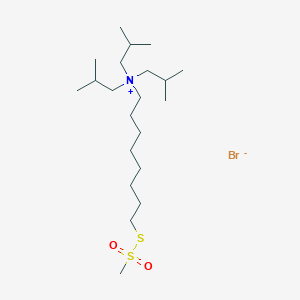


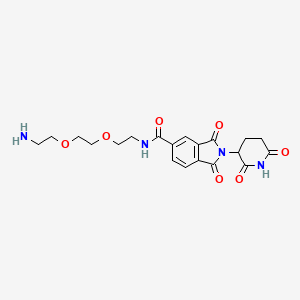
![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
